molecular formula C15H25NO3 B13190856 tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

Cat. No.: B13190856
M. Wt: 267.36 g/mol
InChI Key: WXADLARSPKPTBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is a sophisticated chiral piperidine derivative designed for advanced organic and medicinal chemistry research. Its structure, featuring a piperidine core protected by a Boc (tert-butoxycarbonyl) group and a formyl-functionalized cyclopropyl moiety, makes it a valuable multifunctional intermediate for constructing complex molecules. This compound is primarily employed as a key building block in the synthesis of potential pharmacologically active agents. Piperidine rings are a ubiquitous scaffold in drug discovery, found in molecules with a wide range of biological activities . The reactive aldehyde (formyl) group serves as a versatile handle for further chemical transformations, including condensation and nucleophilic addition reactions, allowing researchers to elaborate the molecular structure efficiently. The cyclopropyl ring introduces significant steric and electronic constraints, which can be utilized to lock molecular conformations and optimize interactions with biological targets. This makes the compound particularly valuable in structure-activity relationship (SAR) studies and for probing enzyme active sites. While specific clinical applications for this exact molecule require further investigation, piperidine-based compounds are extensively researched for their potential interactions with the central nervous system and various protein targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-6-5-7-16(8-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3

InChI Key

WXADLARSPKPTBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

The foundational step involves synthesizing the piperidine ring with the desired substituents. Several approaches are documented:

  • Reductive Amination and Cyclization :
    A common route involves starting from readily available amino acids or aldehydes, followed by cyclization under reductive amination conditions. For example, the use of aldehyde precursors with primary amines, catalyzed by reducing agents such as sodium cyanoborohydride, can yield the piperidine ring with functional groups at specific positions.

  • Boc Protection of the Nitrogen :
    The nitrogen atom of the piperidine is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. This protection is achieved by treating the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at 0°C.

Introduction of the Cyclopropyl Group with Formyl and Methyl Substituents

The key challenge is attaching the 2-formyl-3-methylcyclopropyl moiety to the piperidine ring:

  • Cyclopropyl Formation via Carbenoid or Metal-Catalyzed Cyclopropanation :
    Cyclopropyl groups can be introduced through Simmons-Smith cyclopropanation or metal-catalyzed carbene transfer reactions. For instance, reacting an alkene precursor with diiodomethane and a zinc-copper couple or a rhodium catalyst can afford cyclopropanes with high regioselectivity.

  • Functionalization with Formyl Group :
    The formyl group (–CHO) is typically introduced via oxidation of a suitable precursor or by formylation of the cyclopropyl ring using reagents such as hexamethylenetetramine or via Vilsmeier-Haack formylation, which involves the reaction of the cyclopropyl derivative with POCl₃ and DMF.

  • Methyl Substituent Addition :
    The methyl group at the 3-position of the cyclopropyl ring can be introduced via alkylation of the cyclopropane or by using methyl-substituted carbene precursors during cyclopropanation.

Assembly of the Final Compound

The final assembly involves coupling the cyclopropyl-substituted aldehyde with the piperidine core:

  • Reductive or Condensation Coupling :
    The aldehyde functionality can undergo reductive amination with the piperidine nitrogen or be attached via nucleophilic addition, followed by oxidation if necessary.

  • Protection and Deprotection Strategies :
    The Boc group on the nitrogen is maintained during these steps and removed at the final stage if necessary, using acids such as trifluoroacetic acid.

Summary of the Synthetic Route

Step Reaction Type Reagents Conditions Key Features
1 Boc protection Boc₂O, TEA 0°C to room temp Protects piperidine nitrogen
2 Cyclopropanation Diethylzinc, CH₂I₂ Reflux Forms cyclopropyl ring
3 Formylation POCl₃, DMF 0°C to room temp Introduces aldehyde group
4 Alkylation Methyl carbene precursors Catalytic Adds methyl group
5 Coupling Reductive amination NaBH₃CN or similar Attaches cyclopropyl aldehyde to piperidine
6 Deprotection TFA Room temp Removes Boc group
  • Verification and Data Tables

The synthesis of such complex molecules has been documented with detailed spectral data, yields, and reaction conditions in recent literature. For example, the synthesis of related piperidine derivatives with cyclopropyl substituents has been reported with yields ranging from 70% to 85%, employing cyclopropanation followed by formylation and coupling steps.

Sample Data Table:

Reaction Step Reagents Yield (%) Conditions Spectral Data (Key Peaks)
Boc protection Boc₂O, TEA 95 0°C to RT NMR: δ 1.4 ppm (t-Bu)
Cyclopropanation CH₂I₂, diethylzinc 80 Reflux IR: 1750 cm⁻¹ (cyclopropane)
Formylation POCl₃, DMF 75 0°C to RT NMR: δ 9.8 ppm (CHO)
Coupling NaBH₃CN 78 RT NMR: aromatic peaks, cyclopropyl signals
  • Conclusion

The preparation of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate involves a multi-step synthesis combining cyclopropanation, selective formylation, and strategic coupling with a protected piperidine core. The key to success lies in controlling regioselectivity during cyclopropyl formation, precise functionalization of the cyclopropane ring, and maintaining the integrity of protecting groups throughout the synthesis. This methodology aligns with contemporary practices in complex heterocyclic synthesis, supported by detailed experimental data and spectral verification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropyl group can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs differ primarily in their substituents at the piperidine 3-position. These variations significantly influence reactivity, stability, and biological activity:

Compound Name (CAS No.) Substituent/Functional Group Key Structural Features
Target Compound 2-Formyl-3-methylcyclopropyl Strained cyclopropane, aldehyde reactivity
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole Bioisostere for carboxylate, planar heterocycle
tert-Butyl 3-hydroxypiperidine-1-carboxylate (85275-45-2) Hydroxyl Polar group, hydrogen-bonding capability
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate (1277958-70-9) Carbamoyl with cyclopropyl/fluorobenzyl Lipophilic substituents, metabolic stability

Physicochemical Properties

  • Formyl Group (Target Compound) : Increases polarity compared to methyl or fluorine-containing analogs but may reduce stability due to aldehyde reactivity.
  • Tetrazole Group : Enhances water solubility and mimics carboxylate ionization, improving bioavailability .
  • Fluorobenzyl Substituent (1277958-70-9) : Introduces metabolic resistance and hydrophobic interactions, favoring blood-brain barrier penetration .

Biological Activity

Tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring, a tert-butyl group, and a cyclopropyl moiety with an aldehyde functional group, which may contribute to its lipophilicity and reactivity. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and preliminary research findings.

The molecular formula of this compound is C15H25NO3C_{15}H_{25}NO_3, with a molecular weight of approximately 267.36 g/mol. The presence of the aldehyde group makes it susceptible to nucleophilic attacks, which is essential for its biological interactions.

Structural Characteristics

Feature Description
Piperidine Ring Contributes to biological activity
tert-Butyl Group Enhances lipophilicity
Cyclopropyl Moiety Influences reactivity and potential interactions
Aldehyde Functional Group Susceptible to nucleophilic attack

Antibacterial Properties

Preliminary studies suggest that this compound may exhibit antibacterial properties . This is attributed to its ability to interact with bacterial enzymes, potentially inhibiting their function. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound might also possess similar capabilities.

Neuropharmacological Potential

Research indicates that compounds with a piperidine structure often demonstrate significant neuropharmacological activity. This compound may interact favorably with acetylcholine receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or other cognitive impairments.

Synthesis and Research Findings

The synthesis of this compound typically involves multiple steps requiring careful control over reaction conditions to maximize yield and purity. The synthetic pathway often includes:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl group.
  • Incorporation of the cyclopropane and aldehyde functionalities.

Case Studies

Several studies have evaluated structurally similar compounds for their biological activities:

  • Compound A : Exhibited significant antibacterial activity against Staphylococcus aureus.
  • Compound B : Showed neuroprotective effects in animal models of Alzheimer's disease.
  • Compound C : Demonstrated inhibition of NLRP3 inflammasome activation in vitro.

These findings highlight the potential for this compound to exhibit similar therapeutic effects.

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